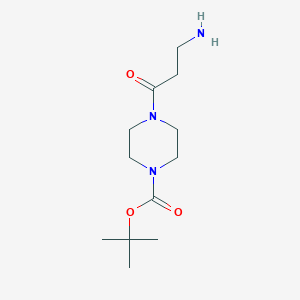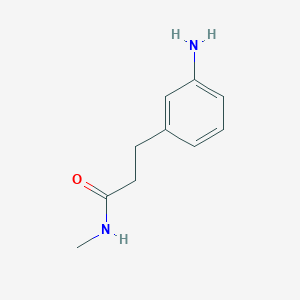
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1094428-46-2. It has a molecular weight of 216.24 and its IUPAC name is 1-cyclopropyl-2-methyl-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O2/c1-7-13-10-6-8 (12 (15)16)2-5-11 (10)14 (7)9-3-4-9/h2,5-6,9H,3-4H2,1H3, (H,15,16). This code provides a specific textual representation of the molecule’s structure .Scientific Research Applications
Cyclocondensation Reactions
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is involved in cyclocondensation reactions, which are significant in the field of organic chemistry. For instance, a study by (Dhameliya et al., 2017) explored the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. These reactions are crucial for synthesizing various organic compounds and have broad applications in medicinal chemistry and material sciences.
Environmental Monitoring
Another study highlighted the importance of cyclopropyl-related compounds in environmental monitoring. (Arrebola et al., 1999) developed a method for determining cyclopropyl-related metabolites in human urine, crucial for assessing exposure to certain environmental contaminants.
Biological Activity Studies
The compound has also been utilized in studies exploring biological activity. (Denton et al., 2021) investigated the microwave-assisted 1,3-dipolar cycloaddition of oximes and methyl acrylates, leading to isoxazoline and its subsequent transformation to a γ-lactone carboxylic acid. This study is significant in understanding the biological activities of these compounds and their potential applications in biotechnology and pharmaceuticals.
Metabolism Studies
The role of similar cyclopropyl-containing compounds in metabolism has been a subject of research as well. For example, (Reiner, 1971) investigated the enzymatic conversion of benzoic acid derivatives in bacteria, providing insights into microbial metabolism and potential applications in bioremediation.
Biotransformation Insights
Research by (Huntscha et al., 2014) on the biotransformation of benzotriazoles offers valuable insights into the environmental fate of organic micropollutants. Understanding the degradation pathways of such compounds is crucial for environmental monitoring and pollution control strategies.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to benzodiazole, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with benzodiazole, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGSZKLSRZBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)









![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
